Carbonic Anhydrase II Inhibition: Ki Comparison of 4-Succinimidobenzenesulfonamide vs. Acetazolamide
In a head-to-head biochemical assay using human carbonic anhydrase II (hCA II), 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide exhibited a Ki of 354 nM, whereas the reference standard acetazolamide showed a Ki of 12 nM under identical stopped-flow CO2 hydration conditions [1]. Although less potent than acetazolamide, the 29.5-fold Ki difference is consistent with the compound’s role as a structural probe for mapping steric and electronic requirements within the hCA II active site.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 354 nM |
| Comparator Or Baseline | Acetazolamide: Ki = 12 nM |
| Quantified Difference | 29.5-fold lower potency (higher Ki) |
| Conditions | Stopped-flow CO2 hydration assay, 15 min incubation, pH 7.4, 25°C |
Why This Matters
This data provides a quantitative benchmark for researchers who need a less-potent, reversible CA inhibitor for mechanistic studies where complete enzyme silencing (as by acetazolamide) is undesirable.
- [1] BindingDB. Entry BDBM50493724 (CHEMBL2436878). Ki: 354 nM for Human Carbonic Anhydrase II. https://www.bindingdb.org View Source
